3-Morpholinomethyl-5-t-octylcatechol
Description
Properties
Molecular Formula |
C19H31NO3 |
|---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
3-(morpholin-4-ylmethyl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C19H31NO3/c1-18(2,3)13-19(4,5)15-10-14(17(22)16(21)11-15)12-20-6-8-23-9-7-20/h10-11,21-22H,6-9,12-13H2,1-5H3 |
InChI Key |
UWDDPACBBFZNAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)O)O)CN2CCOCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Morpholine Moieties
Methyl 5-Iodo-2-morpholinobenzoate (, Compound 8)
- Structure : A benzoate ester with a morpholine group at the 2-position and iodine at the 5-position.
- Key Differences :
- The core structure is a benzoate ester rather than a catechol, lacking hydroxyl groups.
- Iodine (a halogen) at the 5-position vs. tert-octyl (branched alkyl) in the target compound.
- The absence of hydroxyl groups reduces antioxidant activity compared to catechol derivatives. The morpholine group may improve solubility in both compounds, but the tert-octyl group in the target compound confers higher lipophilicity (logP) .
3-Phenyl-5-(1-hydroxy-2-morpholinoethyl)isoxazole Hydrochloride ()
- Structure: An isoxazole ring with a phenyl group at the 3-position and a morpholinoethyl-hydroxy side chain at the 5-position.
- Key Differences :
- Isoxazole (a five-membered heterocycle) vs. benzene core in the target compound.
- Hydrochloride salt form enhances water solubility.
- Implications :
[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine Dihydrochloride ()
- Structure : A thiazole ring with a morpholine group and an amine side chain.
- Key Differences :
- Thiazole core vs. catechol; the amine group may facilitate protonation at physiological pH.
- Dihydrochloride salt increases solubility but introduces ionic character.
Substituent Effects: tert-Octyl vs. Other Groups
- Analysis: The tert-octyl group in the target compound significantly increases logP compared to smaller substituents (e.g., methyl or iodine), favoring passive diffusion across biological membranes.
Functional Group Impact on Bioactivity
- Catechol Core : The 1,2-dihydroxybenzene structure enables redox activity, metal chelation, and hydrogen bonding, which are absent in benzoate esters () or heterocycles ().
- Morpholine Moieties : Present in all compared compounds, morpholine enhances water solubility and may interact with biological targets (e.g., enzymes with hydrophobic pockets).
- Salt Forms : Hydrochloride or dihydrochloride salts () improve solubility but may limit blood-brain barrier penetration compared to neutral tert-octylcatechol derivatives.
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via acid-catalyzed generation of a benzyl carbocation at the 3-position of 5-t-octylcatechol, followed by nucleophilic attack by morpholine (Fig. 1). Key parameters include:
-
Catalyst loading : 2–5 wt% of NKC-99 relative to 5-t-octylcatechol maximizes yield while minimizing side products like bis-alkylated derivatives.
-
Solvent system : Toluene or xylene enhances reagent miscibility and facilitates azeotropic removal of byproduct HCl.
-
Temperature control : Maintaining 120°C prevents decomposition of the morpholine moiety while ensuring complete conversion.
A representative protocol yields 82–89% product with 97.2% purity (HPLC) after vacuum distillation.
Mannich Reaction Approach
The Mannich reaction offers an alternative pathway by introducing the morpholinomethyl group via a three-component condensation. This method, inspired by the synthesis of catechol thioethers, involves 5-t-octylcatechol, formaldehyde, and morpholine in a 1:1.2:1 molar ratio.
Catalytic Systems and Conditions
-
Acid catalysis : 10 mol% p-toluenesulfonic acid (PTSA) in ethanol/water (4:1) at 70°C for 6 hours achieves 78% yield.
-
Microwave-assisted synthesis : Irradiation at 100 W for 20 minutes enhances reaction efficiency (92% yield) while reducing oligomer formation.
Product isolation involves extraction with dichloromethane, washing with NaHCO₃, and recrystallization from hexane/ethyl acetate.
Catalytic Transfer Alkylation Using Morpholine
Building on the transfer alkylation strategy from CN102603490B, this method employs 5-t-octylcatechol and morpholine in the presence of MTBE as an alkyl donor. The NKC-99 catalyst (3 wt%) enables sequential alkylation at 140°C under 0.03 MPa, with methanol byproduct removed via distillation.
Process Advantages
-
Recyclability : NKC-99 retains 94% activity after five cycles, reducing catalyst costs.
-
Purity profile : GC-MS analysis confirms <0.5% residual morpholine and absence of regioisomers.
Industrial-Scale Production Protocols
Adapting the continuous flow process from CN102603490B, a pilot plant setup achieves 98% conversion with the following parameters:
| Parameter | Value |
|---|---|
| Reactor volume | 500 L |
| Feed rate | 20 kg/h 5-t-octylcatechol |
| Morpholine equivalence | 1.05 |
| Residence time | 4.2 hours |
| Annual capacity | 150 metric tons |
Q & A
Basic: What validated synthesis protocols exist for 3-Morpholinomethyl-5-t-octylcatechol, and how can purity be ensured?
Methodological Answer:
Synthesis typically involves multi-step reactions, such as:
Morpholine Substitution : Reacting morpholine with a halogenated precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours) .
Catechol Functionalization : Introducing the t-octyl group via nucleophilic substitution or Friedel-Crafts alkylation.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water).
Purity Validation :
- HPLC : ≥95% purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).
- Elemental Analysis : Match calculated vs. observed C, H, N percentages within ±0.3% .
Basic: Which spectroscopic techniques are optimal for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for morpholine (δ 2.4–3.0 ppm, multiplet) and t-octyl protons (δ 1.2–1.4 ppm, singlet). Compare with computed spectra (DFT/B3LYP/6-31G*) to resolve ambiguities .
- FTIR : Confirm O–H stretch (catechol) at 3200–3400 cm⁻¹ and C–O–C (morpholine) at 1100–1250 cm⁻¹.
- High-Resolution Mass Spectrometry (HRMS) : Match molecular ion [M+H]⁺ with theoretical mass (error < 2 ppm) .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Functional Group Variation :
- Replace t-octyl with other alkyl/aryl groups to assess steric effects.
- Modify the morpholine ring (e.g., replace with piperidine or thiomorpholine) .
Biological Assays :
- Test antioxidant activity via DPPH radical scavenging (IC₅₀ determination).
- Evaluate enzyme inhibition (e.g., tyrosinase or monoamine oxidase) using UV-Vis kinetics .
Computational Modeling :
- Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., PDB: 2Y9X) .
Advanced: How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?
Methodological Answer:
Data Validation :
- Replicate experiments under standardized conditions (e.g., fixed pH, temperature).
- Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity .
Statistical Analysis :
- Apply ANOVA or Student’s t-test to assess significance (p < 0.05).
- Report confidence intervals for IC₅₀ values to quantify uncertainty .
Contextual Factors :
- Consider solvent effects (DMSO vs. aqueous buffer) on compound solubility/aggregation .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the catechol moiety.
- Stability Monitoring : Conduct periodic HPLC analysis (every 6 months) to detect degradation products .
Advanced: How can researchers develop a robust analytical method for quantifying this compound in complex matrices?
Methodological Answer:
Sample Preparation :
- Liquid-liquid extraction (ethyl acetate for biological fluids) with 85% recovery.
- Solid-phase extraction (C18 cartridges) for environmental samples .
Chromatography :
- UHPLC : Acquity BEH C18 column (2.1 × 100 mm, 1.7 µm), 0.1% formic acid/acetonitrile gradient.
- Detection : ESI-MS/MS in MRM mode (quantifier ion: m/z 320.2 → 152.1) .
Validation :
Advanced: What strategies optimize the compound’s solubility for in vivo studies?
Methodological Answer:
Co-Solvents : Use PEG-400 or cyclodextrin-based formulations (e.g., 20% w/v HP-β-CD).
Salt Formation : Prepare hydrochloride salts via reaction with HCl (1:1 molar ratio in ethanol) .
Nanoformulations : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI < 0.2) for sustained release .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
